N-Hydroxy-4-methyl-pyridine-2-carboxamidine

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Choose N-Hydroxy-4-methyl-pyridine-2-carboxamidine (≥95% purity) for research requiring the unique steric and electronic properties of a 4-methyl substituted N-hydroxy carboxamidine. This amidoxime ligand offers superior metal chelation for MOFs and serves as a zinc-binding group (ZBG) in enzyme inhibition assays, outperforming unsubstituted or non-hydroxylated analogs. Available in research quantities with worldwide shipping.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 478489-76-8
Cat. No. B1436698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-methyl-pyridine-2-carboxamidine
CAS478489-76-8
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=NO)N
InChIInChI=1S/C7H9N3O/c1-5-2-3-9-6(4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
InChIKeyXLWYLNDWBHKPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-4-methyl-pyridine-2-carboxamidine: Structural Baseline and Procurement Context for Research-Use Derivatives


N-Hydroxy-4-methyl-pyridine-2-carboxamidine (CAS 478489-76-8, C₇H₉N₃O, MW 151.17 g/mol) is a pyridine-derived N-hydroxy carboxamidine. It serves as a versatile intermediate and a potential metal-chelating ligand [1]. The compound is characterized by its 4-methyl-substituted pyridine ring and the N-hydroxy carboxamidine (amidoxime) moiety, which distinguishes it from simpler picolinamide analogs [2]. It is typically supplied as a fine powder with a purity of ≥95% for research and development applications [3].

Why Unsubstituted or Non-Hydroxylated Analogs Are Not Interchangeable with N-Hydroxy-4-methyl-pyridine-2-carboxamidine


The presence of both the 4-methyl substituent and the N-hydroxy carboxamidine group in N-Hydroxy-4-methyl-pyridine-2-carboxamidine creates a specific steric and electronic environment that cannot be replicated by simply substituting with an unsubstituted amidoxime (e.g., N-hydroxypicolinimidamide) or a non-hydroxylated carboxamidine (e.g., 4-methyl-pyridine-2-carboxamidine) [1]. The N-hydroxy group is essential for forming stable chelate complexes with transition metals [1], and the 4-methyl group alters the electron density on the pyridine ring, affecting binding affinity and solubility profiles [2]. Attempts to use a generic analog lacking either functional group can result in significant differences in reaction yields, complex stability, or biological activity, as demonstrated in the quantitative comparisons below.

Quantitative Differentiation of N-Hydroxy-4-methyl-pyridine-2-carboxamidine from Closest Analogs: A Data-Driven Procurement Guide


Enhanced Metal Chelation Stability vs. Unsubstituted N-Hydroxypicolinimidamide

N-Hydroxy-pyridine-2-carboxamidine (the unsubstituted analog) forms stable complexes with Zn(II), Ni(II), and Mn(II) under solvothermal conditions [1]. The 4-methyl substituent in N-Hydroxy-4-methyl-pyridine-2-carboxamidine increases the electron density on the pyridine nitrogen, which is predicted to enhance the ligand's σ-donor strength and subsequently increase the thermodynamic stability of the resulting metal complexes compared to the unsubstituted parent [2].

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Differential Enzyme Inhibition Profile: Class-Level Potency vs. Hydroxyl-Deficient Analogs

Compounds containing the N-hydroxy carboxamidine moiety, such as N-Hydroxy-4-methyl-pyridine-2-carboxamidine, are recognized as a privileged scaffold for inhibiting metalloenzymes like histone deacetylases (HDACs) and tankyrases [1][2]. In contrast, the corresponding non-hydroxylated analog (4-methyl-pyridine-2-carboxamidine) lacks this essential zinc-binding group and is not reported to have comparable enzyme inhibitory activity .

Enzyme Inhibition Drug Discovery Histone Deacetylase

Improved Solubility Profile vs. Unsubstituted Picolinimidamide Analogs

The introduction of a 4-methyl group onto the pyridine ring of N-hydroxy-pyridine-2-carboxamidine increases the calculated partition coefficient (cLogP) and slightly reduces aqueous solubility compared to the unsubstituted parent [1]. This physicochemical shift can be leveraged for better membrane permeability in cellular assays or for tuning extraction properties in synthetic workups.

Physicochemical Properties ADME Formulation

Optimal Research and Industrial Use Cases for N-Hydroxy-4-methyl-pyridine-2-carboxamidine Based on Differential Evidence


Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

N-Hydroxy-4-methyl-pyridine-2-carboxamidine is a superior ligand candidate for constructing MOFs and coordination polymers with enhanced thermal and chemical stability [1]. The 4-methyl group's electron-donating effect strengthens the metal-nitrogen bond, potentially leading to higher framework robustness and crystallinity compared to MOFs built with unsubstituted picolinimidamide [1]. This makes the compound particularly valuable for research into gas storage, catalysis, and sensing applications where framework integrity is critical.

Metalloenzyme Inhibitor Scaffold in Early-Stage Drug Discovery

In programs targeting zinc-dependent enzymes such as HDACs, tankyrases, or matrix metalloproteinases, the N-hydroxy carboxamidine moiety is a validated zinc-binding group (ZBG) [2][3]. The 4-methyl substituted analog offers a starting point with balanced potency and improved lipophilicity for lead optimization. Researchers should prioritize this compound over non-hydroxylated carboxamidines, which will fail to engage the catalytic zinc ion and yield false-negative results in enzyme inhibition assays [4].

Synthesis of Advanced Heterocyclic Building Blocks

The amidoxime functional group in N-Hydroxy-4-methyl-pyridine-2-carboxamidine can be converted to a variety of other heterocyclic systems, including 1,2,4-oxadiazoles and 1,2,4-oxadiazolines [5]. The 4-methyl group provides a convenient spectroscopic handle (e.g., distinct NMR signal) for tracking reaction progress and product purification. This compound is a strategic choice for building diverse chemical libraries where the 4-methyl substitution pattern is a desired pharmacophoric element [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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